N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazole, pyrazole, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The adamantane moiety is often introduced through radical or carbocation intermediates, which are known for their stability and reactivity . The thiazole and pyrazole rings are usually constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to modify the functional groups on the thiazole or pyrazole rings.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions typically involve solvents such as dichloromethane or ethanol and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while substitution of the bromine atom can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and potentially disrupt cellular processes . The thiazole and pyrazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as amantadine and memantine, which are used as antiviral and anti-Alzheimer’s drugs, respectively . Thiazole and pyrazole derivatives are also common in medicinal chemistry due to their diverse biological activities .
Uniqueness
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the thiazole and pyrazole rings provide opportunities for diverse chemical modifications and biological interactions .
Properties
Molecular Formula |
C19H23BrN4OS |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H23BrN4OS/c1-2-24-16(14(20)9-21-24)17(25)23-18-22-15(10-26-18)19-6-11-3-12(7-19)5-13(4-11)8-19/h9-13H,2-8H2,1H3,(H,22,23,25) |
InChI Key |
XUMVHTZBPCSWJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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